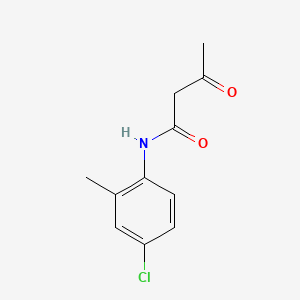

4'-Chloro-2'-methylacetoacetanilide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-5-9(12)3-4-10(7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRAIZRJMUPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051843 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20139-55-3 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020139553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20139-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-2'-methylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Chloro-2'-methylacetoacetanilide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2'-methylacetoacetanilide, a key intermediate in the chemical industry. The document delves into its fundamental chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and discusses its synthesis and reactivity. Furthermore, this guide explores the compound's primary applications, particularly in the synthesis of organic pigments and dyes, and touches upon its potential relevance in other fields of chemical research. Safety protocols for handling this compound are also addressed, providing a holistic resource for laboratory and industrial professionals.

Introduction

This compound, with the CAS number 20139-55-3, is an acetoacetanilide derivative characterized by the presence of a chlorine atom and a methyl group on the aniline ring.[1] This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable precursor in various synthetic pathways. Its primary industrial significance lies in its role as a coupling component in the production of azo pigments and dyes, contributing to a wide range of yellow to reddish-yellow hues. Understanding the intricate details of its chemical behavior and structure is paramount for optimizing its use in existing applications and exploring new synthetic possibilities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Identification and Nomenclature

-

IUPAC Name: N-(4-chloro-2-methylphenyl)-3-oxobutanamide

-

CAS Number: 20139-55-3[1]

-

Synonyms: Acetoacet-4-chloro-2-methylanilide, 4'-Chloro-o-acetoacetotoluidide, N-(4-Chloro-o-tolyl)acetoacetamide[1]

-

Molecular Formula: C₁₁H₁₂ClNO₂[1]

-

Molecular Weight: 225.67 g/mol [1]

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 103 °C | [2] |

| Boiling Point | 174 °C (rough estimate) | [2] |

| Solubility | Poorly soluble in water. | [3] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is crucial for understanding its reactivity and predicting its behavior in chemical reactions.

Chemical Structure

The molecule consists of an acetoacetyl group attached to the nitrogen atom of 4-chloro-2-methylaniline.

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

Acetoacetanilides, including this compound, exhibit keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of a keto form (containing a ketone and an amide) and an enol form (containing an alcohol and an imidic acid or an enamine-like structure).[3][4] This equilibrium is influenced by factors such as solvent polarity and temperature.

Caption: General synthetic routes to this compound.

A detailed experimental protocol for a similar compound, 4-Chloro-2,5-dimethoxyacetoacetanilide, involves reacting 2,5-dimethoxy-4-chloroaniline with acetyl ketene in an alcohol or acetic acid solvent. [5]The reaction temperature is controlled, and after the reaction, the pH is adjusted to precipitate the product, which is then isolated by filtration and drying. [5]

Reactivity

The reactivity of this compound is governed by the functional groups present in the molecule.

-

Nucleophilic Character of the Methylene Group: The α-methylene group, situated between two carbonyl groups, is acidic and can be deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is the key to the primary application of this compound in azo coupling reactions.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating chloro and activating methyl and amido groups makes the regioselectivity complex.

-

Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-chloro-2-methylaniline and acetoacetic acid (which is unstable and decarboxylates to acetone and carbon dioxide).

Caption: Key reactive sites of this compound.

Applications

The primary and most significant application of this compound is as a coupling component in the synthesis of arylide yellow and diarylide pigments.

Pigment and Dye Synthesis

In this process, an aromatic amine is first diazotized to form a diazonium salt. This diazonium salt then undergoes an azo coupling reaction with the nucleophilic α-methylene carbon of this compound (in its enolate form) to produce an azo pigment. The specific shade of the resulting pigment is influenced by the substituents on both the diazonium component and the acetoacetanilide coupler.

Experimental Protocol: General Azo Coupling Reaction

-

Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling: this compound is dissolved in an alkaline solution to form the enolate. The diazonium salt solution is then slowly added to the coupler solution while maintaining a low temperature and controlling the pH.

-

Isolation and Finishing: The precipitated azo pigment is isolated by filtration, washed thoroughly with water to remove salts and impurities, and then dried. Further finishing steps, such as grinding and surface treatment, may be performed to achieve the desired pigment properties.

Safety and Handling

This compound is considered to be moderately toxic by ingestion. [6]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). [6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Analytical Methods

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). [6][7]A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection is commonly employed for this purpose. [7][8][9]This method can effectively separate the main component from any starting materials, by-products, or degradation products.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the pigment and dye industry. Its chemical properties, particularly the reactivity of its α-methylene group, are central to its utility. A thorough understanding of its structure, synthesis, and reactivity is essential for its efficient and safe use. While its primary application is well-defined, the functional groups present in the molecule may offer opportunities for its use in the synthesis of other specialty chemicals and potentially as a building block in medicinal chemistry, warranting further investigation.

References

-

PubChem. (n.d.). 4-Chloro-2-methylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- LoPachin, R. M., & Gavin, T. (2014).

-

PubMed. (n.d.). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

- Gowda, B. T., & Rao, K. J. M. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 23(7), 1738.

- Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.

-

Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

-

YouTube. (2022, July 16). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

-

PubChem. (n.d.). Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Retrieved from [Link])

-

OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

-

The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, characterization, and single crystal X-ray structures of [CoIII(acacen)(thioacetamide)2]ClO4 and [CoIII((BA)2en)(thioacetamide)2]PF6 — Solvatochromic properties of [CoIII(acacen)(thioacetamide)2]ClO4. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

YouTube. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4....

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). m-Toluidine, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 20139-55-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 5. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]

- 6. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-chloro-2-methylphenyl)-3-oxobutanamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-chloro-2-methylphenyl)-3-oxobutanamide, a key chemical intermediate. The document delineates its chemical identity, including its IUPAC name and CAS number, and details its physicochemical properties. A validated synthesis protocol for its precursor, 4-chloro-2-methylaniline, and a standard laboratory-scale synthesis for the title compound are presented, emphasizing the underlying chemical principles. Furthermore, this guide explores its primary applications as an intermediate in the synthesis of azo pigments and discusses the potential of the N-aryl-3-oxobutanamide scaffold in medicinal chemistry. Detailed analytical methodologies for quality control and characterization, including HPLC, NMR, and Mass Spectrometry, are provided. Safety protocols and handling guidelines are also outlined to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

N-(4-chloro-2-methylphenyl)-3-oxobutanamide is an organic compound classified as an acetoacetamide derivative. Its unique structure, featuring a substituted aromatic ring and a reactive β-ketoamide functional group, makes it a valuable precursor in various chemical syntheses.

Official IUPAC Name: N-(4-chloro-2-methylphenyl)-3-oxobutanamide[1]

CAS Number: 20139-55-3[1]

Synonyms:

-

4'-Chloro-2'-methylacetoacetanilide[2]

-

N-Acetoacetyl-4-chloro-2-methylaniline[2]

-

N-(4-Chloro-o-tolyl)acetoacetamide[2]

-

Acetoacet-4-chloro-2-methylanilide[3]

Physicochemical Data Summary

The key properties of N-(4-chloro-2-methylphenyl)-3-oxobutanamide are summarized in the table below for quick reference. These parameters are crucial for designing experimental protocols, understanding its solubility, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][4][5] |

| Molecular Weight | 225.67 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 102 - 105 °C | [2][6] |

| Purity | Typically >98% (by HPLC) | [1][2] |

| XLogP3 | 2.4 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Synthesis and Mechanism

The synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide is a two-step process, beginning with the preparation of its aniline precursor, followed by an acetoacetylation reaction.

Step 1: Synthesis of 4-chloro-2-methylaniline (Precursor)

The precursor, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a critical starting material. While various synthetic routes exist, a common laboratory method involves the direct chlorination of 2-methylaniline (o-toluidine). The regioselectivity of the chlorination is a key consideration in this synthesis.

Reaction: Chlorination of 2-methylaniline.

Causality of Experimental Choices: The use of hydrochloric acid as a solvent and a copper(II) chloride catalyst facilitates the regioselective chlorination at the para-position relative to the amino group. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. By protonating the amine in strongly acidic conditions, its activating effect is somewhat moderated, and steric hindrance from the adjacent methyl group further favors substitution at the less hindered para position.

Experimental Protocol: Synthesis of 4-chloro-2-methylaniline [7]

-

Dissolution: Dissolve 2-methylaniline (10 mmol, 1.07 g) in 20 mL of 36% (w/w) hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Add copper(II) chloride (CuCl₂, 20 mmol, 2.68 g) to the solution.

-

Reaction Conditions: Heat the mixture to 60°C. Introduce a slow stream of oxygen (0.02 mol/hr) and hydrogen chloride gas (0.01 mol/hr) into the reaction mixture.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add 30 mL of ethyl acetate and stir.

-

Neutralization: Carefully neutralize the mixture to pH 7 by adding a saturated solution of sodium carbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash twice with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and a minimal amount of a more polar solvent to yield 4-chloro-2-methylaniline as a crystalline solid.

Step 2: Synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide

The final product is synthesized via the acetoacetylation of 4-chloro-2-methylaniline. This reaction forms the characteristic β-ketoamide linkage. The most common and efficient laboratory method involves the reaction with diketene, which serves as a highly reactive and effective acetoacetylating agent.

Reaction: Acetoacetylation of 4-chloro-2-methylaniline with diketene.

Causality of Experimental Choices: The nucleophilic amino group of the aniline attacks one of the carbonyl carbons of the strained four-membered ring of diketene. This leads to the opening of the ring and the formation of the stable amide bond. The reaction is typically carried out in an aprotic solvent, such as toluene or xylene, to prevent side reactions of diketene with protic solvents. The reaction is often run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of N-(4-chloro-2-methylphenyl)-3-oxobutanamide

-

Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 4-chloro-2-methylaniline (0.1 mol, 14.16 g) in 100 mL of toluene.

-

Reagent Addition: Heat the suspension to 40-50°C. Add diketene (0.11 mol, 9.25 g) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 60°C.

-

Reaction: After the addition is complete, stir the mixture at 50-60°C for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the aniline starting material.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold toluene (2 x 20 mL) to remove unreacted starting materials and by-products.

-

Drying: Dry the purified N-(4-chloro-2-methylphenyl)-3-oxobutanamide in a vacuum oven at 60-70°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Applications

Intermediate in Pigment Synthesis

The primary industrial application of N-(4-chloro-2-methylphenyl)-3-oxobutanamide is as a crucial intermediate, specifically a coupling component, in the manufacture of high-performance azo pigments.[4] The active methylene group within the β-ketoamide structure is readily coupled with diazonium salts to form the characteristic azo chromophore.

Examples of pigments synthesized using this intermediate include:

-

C.I. Pigment Yellow 98

-

C.I. Pigment Yellow 113

-

C.I. Pigment Yellow 171

-

C.I. Pigment Orange 47[4]

Potential in Drug Discovery and Medicinal Chemistry

While its role in the pigment industry is well-established, the N-aryl-3-oxobutanamide scaffold is of growing interest to medicinal chemists. This class of compounds has been investigated for a range of biological activities. The core structure serves as a versatile template that can be chemically modified to optimize pharmacological properties.

Reported biological activities of related N-aryl-3-oxobutanamide derivatives include:

-

Antibacterial Activity: Studies have shown that derivatives with specific substitutions on the aryl ring, particularly electron-withdrawing groups like nitro or additional halogens, can exhibit significant antibacterial effects, including against resistant pathogens.[8]

-

Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[8]

N-(4-chloro-2-methylphenyl)-3-oxobutanamide can, therefore, be considered a valuable starting material or building block for the synthesis of novel compounds in drug discovery programs targeting infectious diseases or oncology.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of N-(4-chloro-2-methylphenyl)-3-oxobutanamide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound.

Protocol: Purity Analysis by RP-HPLC [3]

-

Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water, with the addition of an acid modifier.

-

Acid Modifier: 0.1% Phosphoric acid for standard analysis. For Mass-Spec compatibility, 0.1% formic acid should be used instead.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Self-Validation: The method's validity is confirmed by the sharpness of the principal peak and the effective separation from any potential impurities or starting materials. A clean baseline and consistent retention times across multiple injections demonstrate the method's stability and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. A key feature to note is the presence of keto-enol tautomerism in β-dicarbonyl compounds like this one, which can result in two sets of signals in the NMR spectrum.

Expected ¹H NMR Signals (in CDCl₃):

-

Keto Form:

-

Aromatic protons (~7.0-7.5 ppm).

-

Amide N-H proton (broad singlet, ~8.0-9.0 ppm).

-

Methylene protons (-CO-CH₂-CO-) (singlet, ~3.5-4.0 ppm).

-

Methyl protons on the aromatic ring (singlet, ~2.2-2.4 ppm).

-

Terminal methyl protons (-CO-CH₃) (singlet, ~2.1-2.3 ppm).

-

-

Enol Form:

-

Enolic hydroxyl proton (-OH) (broad singlet, ~10-15 ppm).

-

Vinyl proton (=CH-) (singlet, ~5.0-6.0 ppm).

-

Distinct signals for the aromatic and methyl groups of the enol tautomer.

-

The ratio of keto to enol forms can be determined by integrating the corresponding distinct signals (e.g., the methylene protons of the keto form vs. the vinyl proton of the enol form).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be:

-

[M+H]⁺: ~226.06 m/z

-

[M+Na]⁺: ~248.04 m/z

The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would provide definitive confirmation of the elemental composition.

Analytical Workflow Diagram

Caption: A typical workflow for analytical characterization.

Safety and Handling

Appropriate safety measures must be observed when handling N-(4-chloro-2-methylphenyl)-3-oxobutanamide and its precursors.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6] It may also cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

The precursor, 4-chloro-2-methylaniline, is known to be toxic and a suspected carcinogen and must be handled with extreme caution.[12][13]

Conclusion

N-(4-chloro-2-methylphenyl)-3-oxobutanamide is a well-characterized compound with significant industrial importance as a pigment intermediate. Its synthesis is straightforward and relies on fundamental organic reactions. For researchers in materials science, this compound remains a key building block for developing new colorants. For professionals in drug discovery, the N-aryl-3-oxobutanamide core structure represents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in both research and industrial settings.

References

-

SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

WorldOfChemicals. (2013). N-(4-chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

PubChem. N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

-

National Toxicology Program. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (4433-79-8). Retrieved from [Link]

-

ChemBK. N-(4-Methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

-

SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

SIELC Technologies. (2018). Butanamide, N-(4-methylphenyl)-3-oxo-. Retrieved from [Link]

-

WorldOfChemicals. (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

-

WorldOfChemicals. (2013). N-(2-chloro-4-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Nantong Ugano Chemical Co., Ltd. 4-chloro-2-Methy-n-Acetoacet Anily. Retrieved from [Link]

-

PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Wikipedia. 4-Chloro-o-toluidine. Retrieved from [Link]

- Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

-

PubChem. CID 158195936. Retrieved from [Link]

-

NIST WebBook. Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. Retrieved from [Link]

-

LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 20139-55-3 | TCI EUROPE N.V. [tcichemicals.com]

- 3. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 4. N-(4-chloro-2-methylphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 5. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 13. 4-Chloro-2-methylaniline | 95-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Chloro-2'-methylacetoacetanilide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Chloro-2'-methylacetoacetanilide, a key intermediate in the production of various organic pigments and dyes.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 20139-55-3, is an acetoacetamide derivative of 2-methyl-4-chloroaniline.[4] Its molecular structure, featuring a reactive β-keto amide group, makes it a valuable coupling component in the synthesis of azo pigments, particularly arylide yellows.[2][5] The specific substituents on the aniline ring, in this case, a chloro and a methyl group, play a crucial role in determining the final properties of the pigments, such as their hue, tinctorial strength, and fastness to light and weathering.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H12ClNO2 | [3][4][6][7] |

| Molecular Weight | 225.67 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 103-105 °C | [3][8] |

| CAS Number | 20139-55-3 | [4][6][8] |

Synthesis Methodology: Acetoacetylation of 2-Methyl-4-chloroaniline

The primary industrial route for synthesizing this compound involves the acetoacetylation of 2-methyl-4-chloroaniline with diketene.[5][9] This reaction is an electrophilic addition-elimination process where the amino group of the aniline derivative attacks one of the carbonyl groups of diketene, leading to the opening of the lactone ring and subsequent formation of the acetoacetamide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine on the highly reactive diketene molecule. The lone pair of electrons on the nitrogen atom of 2-methyl-4-chloroaniline attacks the carbonyl carbon of the diketene, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the stable amide product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Methyl-4-chloroaniline (CAS: 95-69-2)

-

Diketene (CAS: 674-82-8)[9]

-

Toluene (or another suitable inert solvent)

-

Glacial Acetic Acid (catalyst)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser.

-

Heating mantle with a temperature controller.

-

Filtration apparatus (Büchner funnel and flask).

-

Drying oven.

Procedure:

-

Reaction Setup: In a clean and dry three-necked flask, charge 2-methyl-4-chloroaniline and toluene. Begin stirring to ensure the aniline derivative is fully dissolved.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Diketene Addition: Heat the mixture to 60-70°C. Slowly add diketene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature within the specified range. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10][11]

-

Crystallization and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C to induce crystallization of the product.

-

Filtration: Filter the precipitated solid using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials and impurities.

-

Drying: Dry the collected product in a vacuum oven at 60-70°C until a constant weight is achieved.

Safety Precautions

-

2-Methyl-4-chloroaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12]

-

Diketene: Diketene is a flammable, corrosive, and toxic liquid.[9] It has a strong irritating effect on the eyes, respiratory system, and skin.[13] All handling should be performed in a closed system or a fume hood with extreme caution.[13][14]

-

General: The reaction should be conducted in a well-ventilated area, away from sources of ignition.[14] An emergency shower and eyewash station should be readily accessible.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the synthesized product.

Caption: Workflow for the characterization of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15]

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ, ppm):

-

~2.2-2.3: Singlet, 3H (methyl group on the aromatic ring)

-

~2.3-2.4: Singlet, 3H (methyl group of the acetyl group)

-

~3.6-3.7: Singlet, 2H (methylene group)

-

~7.1-7.5: Multiplet, 3H (aromatic protons)

-

~9.8-10.0: Broad singlet, 1H (amide N-H)

-

-

-

¹³C NMR: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3250-3300: N-H stretching (amide)

-

~1710-1730: C=O stretching (ketone)

-

~1660-1680: C=O stretching (amide I band)

-

~1590-1610 and ~1480-1500: C=C stretching (aromatic ring)

-

~1530-1550: N-H bending (amide II band)

-

~1080-1100: C-Cl stretching

-

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (m/z):

-

[M]+ at approximately 225.05, corresponding to the molecular formula C11H12ClNO2.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak cluster ([M]+ and [M+2]+).

-

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Feature | Expected Value |

| ¹H NMR | Chemical Shifts (ppm) | See section 3.1.1 |

| IR | Absorption Bands (cm⁻¹) | See section 3.1.2 |

| MS | Molecular Ion (m/z) | ~225.05 ([M]+) |

Applications and Industrial Relevance

This compound is a crucial intermediate in the synthesis of a variety of organic pigments.[3] These pigments are widely used in the manufacturing of printing inks, paints, plastics, and textiles due to their excellent color properties and stability.[2] The presence of the chloro and methyl groups on the aromatic ring influences the final pigment's properties, contributing to the wide range of colors and performance characteristics available in the market.

Conclusion

The synthesis of this compound via the acetoacetylation of 2-methyl-4-chloroaniline with diketene is a well-established and efficient industrial process. This guide has provided a detailed, step-by-step protocol, including critical safety considerations and a comprehensive overview of the analytical techniques required for its characterization. The structural confirmation through NMR, IR, and MS is paramount to ensure the quality and purity of the final product, which is essential for its application in the pigment industry. By following the methodologies outlined in this document, researchers and professionals can confidently and safely synthesize and characterize this important chemical intermediate.

References

-

TradeIndia. ACETOACETANILIDE for Synthesis 98%. [Link]

-

PubChemLite. This compound (C11H12ClNO2). [Link]

-

PubChem. 4-Chloro-2-methylacetanilide | C9H10ClNO | CID 78877. [Link]

-

NIST WebBook. 4'-chloro-2',5'-dimethoxyacetoacetanilide. [Link]

-

LookChem. The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. [Link]

-

ChemBK. This compound. [Link]

- Google Patents. CN106518705A - Synthesis of acetoacetanilide.

-

ChemBK. diketene. [Link]

-

Wikipedia. Diketene. [Link]

-

Wikipedia. Acetoacetanilide. [Link]

-

SpectraBase. 4'-chloro-2-methyl-1-piperidinecarboxanilide - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.

- Google Patents.

-

International Journal of ChemTech Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

-

University of Nebraska–Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

NIST WebBook. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. [Link]

-

LookChem. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

- 1. ACETOACETANILIDE for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 20139-55-3 [chemicalbook.com]

- 5. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 6. This compound(20139-55-3) 1H NMR spectrum [chemicalbook.com]

- 7. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 20139-55-3 | TCI EUROPE N.V. [tcichemicals.com]

- 9. Diketene - Wikipedia [en.wikipedia.org]

- 10. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 11. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chembk.com [chembk.com]

- 14. medkoo.com [medkoo.com]

- 15. bionmr.unl.edu [bionmr.unl.edu]

A Technical Guide to the Spectroscopic Profile of 4'-Chloro-2'-methylacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4'-Chloro-2'-methylacetoacetanilide is a member of the acetoacetanilide family, characterized by an acetoacetyl moiety attached to a substituted aniline ring. Specifically, the aniline ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This class of compounds serves as important intermediates in the synthesis of various pharmaceuticals and pigments. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and data from analogous structures.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds, such as 2'-methylacetoacetanilide[1] and 4'-chloroacetoacetanilide[2][3][4][5], as well as established substituent effects on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene and methyl protons of the acetoacetyl group, the methyl group on the aromatic ring, and the amide proton. The presence of both keto and enol tautomers in solution can lead to the observation of two sets of signals for the acetyl and methylene protons, as well as the amide/enol proton.

Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide N-H | ~9.2 - 9.5 | Singlet (broad) | 1H |

| Aromatic H (H-6') | ~7.8 - 8.0 | Doublet | 1H |

| Aromatic H (H-5') | ~7.2 - 7.4 | Doublet of doublets | 1H |

| Aromatic H (H-3') | ~7.1 - 7.3 | Doublet | 1H |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |

| Aromatic Methyl (-CH₃) | ~2.3 | Singlet | 3H |

| Acetyl Methyl (-CH₃) | ~2.2 | Singlet | 3H |

Solvent: CDCl₃

Causality Behind Predictions: The chemical shifts are predicted based on the ¹H NMR data for 2'-methylacetoacetanilide[1]. The electron-withdrawing nature of the chlorine atom at the 4'-position is expected to deshield the aromatic protons, causing a downfield shift compared to the unsubstituted analog. The ortho-methyl group will influence the chemical shift of the adjacent aromatic protons and the amide proton due to steric and electronic effects.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O, acetyl) | ~205 |

| Carbonyl (C=O, amide) | ~165 |

| Aromatic C (C-1') | ~136 |

| Aromatic C (C-2') | ~133 |

| Aromatic C (C-4') | ~130 |

| Aromatic C (C-6') | ~129 |

| Aromatic C (C-5') | ~127 |

| Aromatic C (C-3') | ~125 |

| Methylene (-CH₂-) | ~51 |

| Acetyl Methyl (-CH₃) | ~31 |

| Aromatic Methyl (-CH₃) | ~18 |

Solvent: CDCl₃

Causality Behind Predictions: The predicted chemical shifts are based on general values for acetoacetanilides and the known effects of chloro and methyl substituents on the benzene ring. The carbonyl carbons are the most downfield signals. The aromatic carbon signals are influenced by the substitution pattern, with the carbon bearing the chlorine (C-4') and the methyl group (C-2') showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 - 3300 | Strong, sharp | N-H Stretch (amide) |

| ~3050 - 3100 | Medium | C-H Stretch (aromatic) |

| ~2850 - 2950 | Medium | C-H Stretch (aliphatic) |

| ~1710 - 1730 | Strong | C=O Stretch (keto) |

| ~1660 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic ring) |

| ~1530 - 1550 | Strong | N-H Bend (Amide II) |

| ~1090 - 1110 | Strong | C-Cl Stretch |

Sample Preparation: KBr pellet or Nujol mull

Causality Behind Predictions: The predicted IR bands are characteristic of the functional groups present in this compound. The N-H stretch of the secondary amide is expected in the region of 3250-3300 cm⁻¹. The two carbonyl groups (ketone and amide) will give rise to strong absorptions. The aromatic C=C stretching and C-H stretching vibrations, as well as the C-Cl stretch, are also predicted in their respective typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 225/227 | [M]⁺ (Molecular ion peak, ~3:1 ratio) |

| 183/185 | [M - CH₂CO]⁺ |

| 141/143 | [Cl-C₆H₃(CH₃)-NH₂]⁺ |

| 126 | [C₆H₄(CH₃)-NCO]⁺ |

| 106 | [C₆H₄(CH₃)-NH]⁺ |

| 43 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Causality Behind Predictions: The molecular ion peak is expected at m/z 225, with an isotopic peak at m/z 227 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the m/z 225 peak. Common fragmentation pathways for acetoacetanilides include the loss of ketene (CH₂CO) and cleavage of the amide bond, leading to the formation of the substituted aniline radical cation and the acylium ion.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive profile for this compound. While experimental verification is essential, these predictions, based on established principles and data from analogous compounds, offer a robust framework for researchers in the fields of synthetic chemistry and drug development to identify and characterize this molecule with a high degree of confidence. The provided experimental protocols and workflow visualization further serve as a practical resource for the systematic spectroscopic analysis of this and similar chemical entities.

References

- 1. 2'-Methylacetoacetanilide(93-68-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4'-Chloroacetoacetanilide(101-92-8) 13C NMR spectrum [chemicalbook.com]

- 3. 4'-Chloroacetoacetanilide(101-92-8) 1H NMR spectrum [chemicalbook.com]

- 4. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4'-CHLOROACETANILIDE(539-03-7) IR Spectrum [m.chemicalbook.com]

Solubility and Stability of 4'-Chloro-2'-methylacetoacetanilide: A Practical and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4'-Chloro-2'-methylacetoacetanilide is a chemical intermediate recognized for its application in the synthesis of dyes and pigments.[1] As with any chemical entity in a development pipeline, a thorough understanding of its solubility and stability is paramount for ensuring process efficiency, formulation success, and shelf-life integrity. This guide provides a comprehensive framework for characterizing these critical physicochemical properties. While extensive public data on this specific molecule is limited, this document leverages fundamental chemical principles and established industry-standard methodologies to empower researchers. It details not just what to measure, but how and, most importantly, why. We present theoretical solubility predictions, detailed experimental protocols for solubility determination and forced degradation studies, and guidance on interpreting the resulting data.

Introduction to this compound

This compound (CMAA) is an organic compound with the CAS number 20139-55-3.[2][3] It presents as a white to off-white crystalline solid with a melting point range of 101-105°C.[4] Its molecular structure is key to understanding its behavior in various chemical environments.

-

Molecular Formula: C₁₁H₁₂ClNO₂[2]

-

Key Structural Features:

-

An aromatic ring substituted with a chloro and a methyl group, contributing to its nonpolar character.

-

An acetoacetamide side chain, which includes a polar amide linkage and a ketone group, providing sites for hydrogen bonding.

-

This dual hydrophobic/hydrophilic nature suggests a nuanced solubility profile, making solvent selection a critical parameter in its handling and application. Its primary documented use is in the synthesis of organic dyes and pigments.[1]

Solubility Profile: From Theory to Practice

A compound's solubility dictates its utility, from reaction kinetics in a synthesis vessel to bioavailability in a potential pharmaceutical formulation. Here, we outline a scientifically-grounded approach to fully characterizing the solubility of CMAA.

Theoretical Solubility Prediction

The principle of "like dissolves like" is a foundational concept in chemistry that predicts solubility based on the polarity of the solute and solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The substituted benzene ring of CMAA suggests it will exhibit appreciable solubility in nonpolar aromatic solvents like toluene. The overall nonpolar character of the molecule should allow for favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can engage in dipole-dipole interactions with the amide and ketone groups of CMAA. Acetone and ethyl acetate are expected to be effective solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone is a hydrogen bond acceptor. Therefore, CMAA is expected to have some solubility in alcohols like ethanol and methanol. Its solubility in water is predicted to be low due to the significant nonpolar surface area of the chlorotoluene moiety.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This protocol ensures accuracy and reproducibility.

Causality Behind the Protocol: The core principle is to create a saturated solution at a constant temperature, ensuring that the system has reached equilibrium. Any excess, undissolved solid is then removed, and the concentration of the dissolved solute in the clear supernatant is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of CMAA (e.g., 50-100 mg) to several vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of each selected solvent to the vials. The solvent list should span a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle. This step is critical to avoid contamination of the supernatant with undissolved particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/alcohol) into a clean, pre-weighed vial. Filtration removes any remaining microscopic solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved CMAA.

-

Chromatographic Method: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of CMAA using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known standards. This is the preferred method for higher accuracy.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Method |

|---|---|---|---|

| Hexane | 0.1 | [Experimental Value] | HPLC-UV |

| Toluene | 2.4 | [Experimental Value] | HPLC-UV |

| Ethyl Acetate | 4.4 | [Experimental Value] | HPLC-UV |

| Acetone | 5.1 | [Experimental Value] | HPLC-UV |

| Ethanol | 5.2 | [Experimental Value] | HPLC-UV |

| Methanol | 6.6 | [Experimental Value] | HPLC-UV |

| Water | 10.2 | [Experimental Value] | HPLC-UV |

Stability Analysis: Uncovering Potential Liabilities

Stability testing is essential for defining storage conditions, retest periods, and identifying potential degradation products.[5] Forced degradation (or stress testing) is a systematic way to accelerate this process.

Potential Degradation Pathways

The CMAA structure contains functional groups susceptible to degradation:

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-chloro-2-methylaniline and acetoacetic acid (which is itself unstable and may decarboxylate to acetone).

-

Oxidation: While the molecule lacks highly susceptible groups, strong oxidative conditions (e.g., exposure to peroxides) could potentially modify the aromatic ring or the methyl group.

-

Photolysis: Aromatic systems can absorb UV light, potentially leading to photolytic degradation. The presence of a chlorine atom can sometimes create photolabile sites.

-

Thermal Degradation: As noted in safety data, the compound will decompose at high temperatures, emitting toxic vapors.[2]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to evaluate the intrinsic stability of CMAA by subjecting it to accelerated environmental conditions. A prerequisite is a validated, stability-indicating analytical method (typically HPLC) that can resolve the parent CMAA peak from all potential degradation product peaks.

Causality Behind the Protocol: The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%). This allows for the reliable detection and identification of degradation products that are likely to form under long-term storage conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of CMAA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor agent. Include a control sample (unstressed stock solution) for comparison at each time point.

-

Acid Hydrolysis: Mix with 0.1 M HCl.

-

Base Hydrolysis: Mix with 0.1 M NaOH.

-

Oxidation: Mix with 3% H₂O₂.

-

Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Stress: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Store the stressed samples under their respective conditions and pull aliquots for analysis at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: For acid/base hydrolysis samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples (including controls) by the stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of CMAA remaining at each time point.

-

Determine the percentage of total impurities and the relative percentage of each new degradation peak.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradation product peaks.

-

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Recommended Storage and Handling

Based on commercial supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to ensure long-term stability:

-

Temperature: Room temperature is generally acceptable, but storage in a cool (<15°C) environment is recommended for long-term preservation.[4]

-

Light: Store in a dark place or in light-resistant containers to prevent potential photolytic degradation.[4]

-

Atmosphere: Keep in a well-sealed container to protect from moisture and atmospheric contaminants.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By combining theoretical predictions with rigorous, well-designed experimental protocols, researchers can generate the critical data needed to support process development, formulation, and regulatory activities. The methodologies outlined herein are designed to be self-validating and provide a clear path to understanding the physicochemical behavior of this important chemical intermediate, ensuring its effective and reliable application.

References

-

ChemBK. This compound. [Link]

-

PubChem. 4-Chloro-2-methylacetanilide. National Institutes of Health. [Link]

-

ChemBK. 4-Chloro-2-Methyl-N-Acetoacet Anilide. [Link]

-

Chem-Impex. 4'-Chloro-2'-methylacetophenone. [Link]

-

Lemley, A. T., et al. Degradation of chloroacetanilide herbicides by anodic fenton treatment. Journal of Agricultural and Food Chemistry, 2006. [Link]

-

Li, H., et al. Sustained anaerobic degradation of 4-chloro-2-methylphenoxyacetic acid by acclimated sludge in a continuous-flow reactor. Chemosphere, 2023. [Link]

-

INIS-IAEA. RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. [Link]

-

Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]

Sources

Keto-Enol Tautomerism in Substituted Acetoacetanilides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many molecules of pharmaceutical interest.[1][2] Substituted acetoacetanilides, a class of β-ketoamides, are particularly noteworthy due to their versatile applications as intermediates in the synthesis of various heterocyclic compounds and their potential as bioactive agents.[3] The position of the keto-enol equilibrium in these molecules is exquisitely sensitive to a variety of factors, including the electronic and steric nature of substituents on the anilide ring, the polarity of the solvent, and temperature. A thorough understanding and ability to manipulate this equilibrium are therefore critical for rational drug design and development. This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in substituted acetoacetanilides, detailed experimental methodologies for its investigation, and insights into the structural factors that influence this dynamic process.

Introduction: The Significance of Tautomeric Control in Drug Discovery

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism is a specific type of prototropic tautomerism involving the migration of a proton and the shifting of bonding electrons.[1] In the context of drug discovery, the predominant tautomeric form of a molecule can significantly impact its biological activity. Different tautomers may exhibit distinct binding affinities for a target receptor, altered metabolic stability, and varied solubility profiles. Consequently, the ability to predict and control the tautomeric equilibrium is a key aspect of modern medicinal chemistry.

Substituted acetoacetanilides (general structure shown below) are characterized by a β-dicarbonyl moiety, which imparts the ability to exist as either a keto or an enol tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring.[1][3]

The Keto-Enol Equilibrium in Substituted Acetoacetanilides

The tautomeric equilibrium between the keto and enol forms of a substituted acetoacetanilide is a dynamic process. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

Caption: Keto-enol tautomeric equilibrium in substituted acetoacetanilides.

The Influence of Substituents on the Anilide Ring

The electronic properties of substituents on the phenyl ring of the anilide moiety play a crucial role in modulating the keto-enol equilibrium.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, at the para or ortho positions increase the acidity of the N-H proton and can influence the electron density of the entire conjugated system. This can lead to a stabilization of the enol form.

-

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, at the para or ortho positions can have the opposite effect, potentially favoring the keto form.[4]

The position of the substituent also has a significant impact. Ortho substituents can exert steric effects, which may favor or disfavor the planarity of the enol form and thus influence the equilibrium.

The Role of the Solvent

The solvent environment has a profound effect on the position of the keto-enol equilibrium.[1] This is primarily due to differential solvation of the more polar keto tautomer and the less polar, intramolecularly hydrogen-bonded enol tautomer.

-

Non-polar solvents , such as carbon tetrachloride (CCl₄) or cyclohexane, tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, providing a significant stabilizing factor.[1]

-

Polar aprotic solvents , like dimethyl sulfoxide (DMSO) and acetone, can act as hydrogen bond acceptors. They can interact with the N-H proton of the keto form and the O-H proton of the enol form, leading to a more complex interplay of interactions. Generally, the enol form is still significantly present.[3]

-

Polar protic solvents , such as water and methanol, are capable of forming strong hydrogen bonds with both the keto and enol tautomers. This can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form and shifting the equilibrium in its favor. For instance, the enol content of ethyl acetoacetate is significantly lower in water (0.4%) compared to toluene (19.8%).[5]

Caption: Influence of solvent polarity on the enol content of acetoacetanilides.

Experimental Methodologies for Studying Keto-Enol Tautomerism

A combination of spectroscopic and computational techniques is employed to quantitatively and qualitatively assess the keto-enol tautomerism in substituted acetoacetanilides.

Synthesis of Substituted Acetoacetanilides

A general and efficient method for the synthesis of acetoacetanilides involves the reaction of a substituted aniline with a β-keto ester, such as ethyl acetoacetate, often in the presence of a catalyst.[6][7][8]

Experimental Protocol: General Synthesis of a Substituted Acetoacetanilide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent like toluene.

-

Addition of β-Keto Ester: To the stirred solution, add ethyl acetoacetate (1.0-1.2 equivalents).

-

Catalyst Addition (Optional): A catalytic amount of an acid or base catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to facilitate the reaction.[8]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

¹H NMR Spectroscopy: A Quantitative Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for the quantitative determination of the keto-enol equilibrium.[9][10] The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.[9]

Key ¹H NMR Signals for Tautomer Identification:

-

Keto Form:

-

A singlet for the methylene protons (-CH₂-) typically appears in the range of δ 3.4-3.8 ppm.

-

A singlet for the methyl protons (-CH₃) is observed around δ 2.2-2.3 ppm.

-

-

Enol Form:

-

A singlet for the vinylic proton (=CH-) is found downfield, usually in the range of δ 5.0-5.5 ppm.

-

A singlet for the methyl protons (-CH₃) appears slightly upfield compared to the keto form, around δ 1.9-2.1 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH) is observed at a significantly downfield chemical shift, often between δ 12-15 ppm, due to strong intramolecular hydrogen bonding.

-

Experimental Protocol: Determination of Enol Content by ¹H NMR

-

Sample Preparation: Prepare a solution of the substituted acetoacetanilide of a known concentration (e.g., 0.05 M) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

NMR Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.

-

Integration: Integrate the well-resolved signals corresponding to the keto and enol forms. The methylene protons of the keto form (integrating to 2H) and the vinylic proton of the enol form (integrating to 1H) are commonly used.

-

Calculation of Enol Percentage: The percentage of the enol tautomer can be calculated using the following formula:

% Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / 2))] * 100

Table 1: Enol Content of Representative Substituted Acetoacetanilides in Different Solvents

| Substituent (R) | Solvent | % Enol Content | Reference |

| H | CDCl₃ | ~15-20% | [3] |

| H | DMSO-d₆ | ~10-15% | [3] |

| 4-OCH₃ | CDCl₃ | Lower than H | [4] (Qualitative) |

| 4-Cl | CDCl₃ | Higher than H | [4] (Qualitative) |

| 4-NO₂ | CDCl₃ | Significantly Higher | [3] |

| 2-Cl | CDCl₃ | Higher than H | [3] |

Note: The exact percentages can vary depending on concentration and temperature. The data presented is a compilation and approximation from multiple sources.

UV-Vis Spectroscopy: A Qualitative and Semi-Quantitative Approach

UV-Visible spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima.[11][12]

-

The keto form typically shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength.

-

The enol form , with its conjugated system, generally displays a strong π → π* transition at a longer wavelength compared to the keto form.

By analyzing the changes in the absorption spectra in different solvents, qualitative information about the shift in the tautomeric equilibrium can be obtained.[11][13] While quantitative analysis is more challenging than with NMR, it can be performed by deconvolution of the overlapping absorption bands.[11]